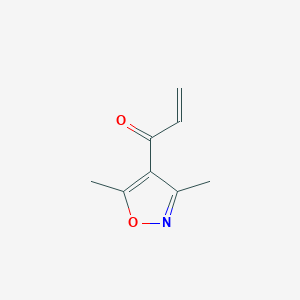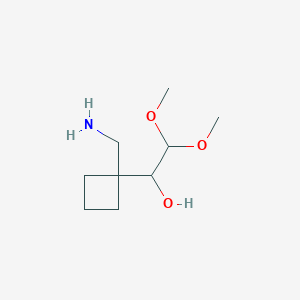
1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol is an organic compound characterized by a cyclobutyl ring with an aminomethyl group and a dimethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol typically involves the reaction of cyclobutyl derivatives with aminomethyl and dimethoxyethanol groups under controlled conditions. Specific synthetic routes may include:
Cyclobutylation: Introduction of the cyclobutyl ring through cyclization reactions.
Aminomethylation: Addition of the aminomethyl group using reagents such as formaldehyde and ammonia.
Dimethoxyethanol Addition: Incorporation of the dimethoxyethanol moiety through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Substituted cyclobutyl derivatives.
Scientific Research Applications
1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol involves its interaction with molecular targets and pathways. The aminomethyl group may facilitate binding to specific receptors or enzymes, while the cyclobutyl ring and dimethoxyethanol moiety contribute to its overall stability and reactivity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Cyclobutylmethanol: Shares the cyclobutyl ring but lacks the aminomethyl and dimethoxyethanol groups.
Aminomethylcyclobutane: Contains the aminomethyl group but lacks the dimethoxyethanol moiety.
Dimethoxyethanol Derivatives: Similar in having the dimethoxyethanol group but differ in the cyclobutyl and aminomethyl components.
Uniqueness: 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and dimethoxyethanol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2,2-dimethoxyethanol |
InChI |
InChI=1S/C9H19NO3/c1-12-8(13-2)7(11)9(6-10)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
OSDXZBUTQJMBQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C1(CCC1)CN)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


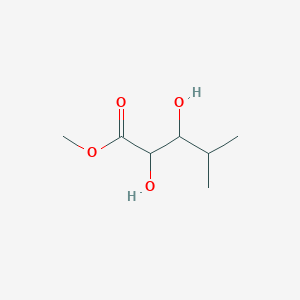
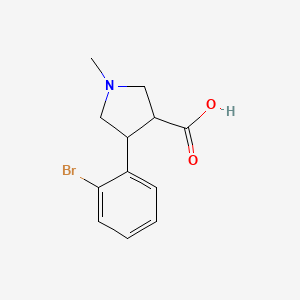
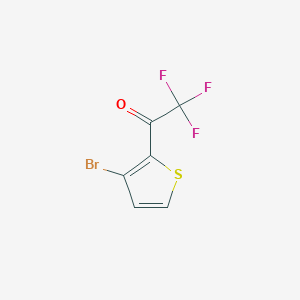
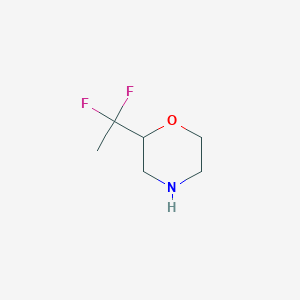
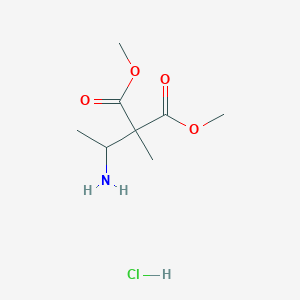
aminehydrochloride](/img/structure/B15313028.png)
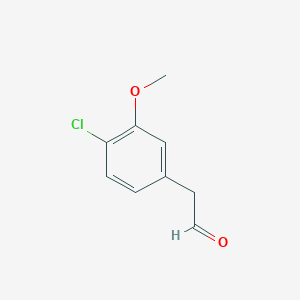
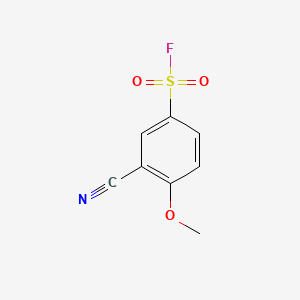
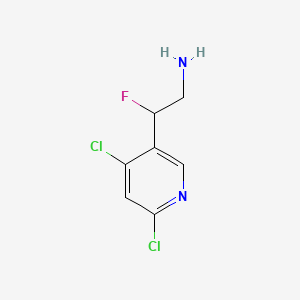
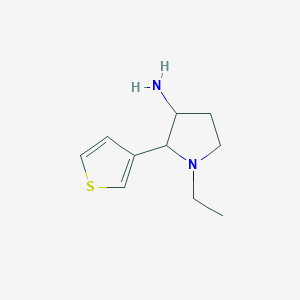
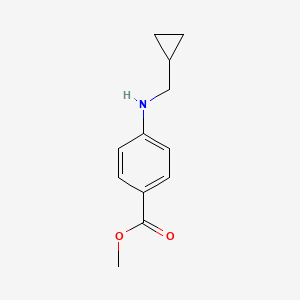
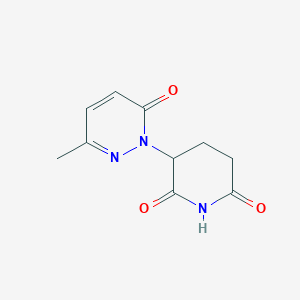
![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
